2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol
Description
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol (CAS: 365281-29-4) is a phenolic compound featuring a chiral oxazoline ring and a tert-butyl substituent. Its molecular formula is C₁₉H₂₁NO₂, with a molar mass of 295.38 g/mol. The stereochemistry at the 4-position (S-configuration) and the bulky tert-butyl group at the 6-position of the phenol ring are critical to its physicochemical properties and applications. This compound is primarily utilized as a stabilizer in polymer chemistry due to its antioxidant activity, attributed to the phenolic hydroxyl group’s ability to scavenge free radicals .
Properties
IUPAC Name |
2-tert-butyl-6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)15-11-7-10-14(17(15)21)18-20-16(12-22-18)13-8-5-4-6-9-13/h4-11,16,21H,12H2,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUONZDMDPXFL-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2=NC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2=N[C@H](CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Tert-Butyl Group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Formation of the Phenol Moiety:
Industrial Production Methods
In industrial settings, the production of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated heterocycles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets. The oxazole ring and phenol moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Table 1: Structural Comparison of Oxazole/Phenol Derivatives
| Compound Name | CAS | Molecular Formula | Key Substituents | Molar Mass (g/mol) |
|---|---|---|---|---|
| 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol | 365281-29-4 | C₁₉H₂₁NO₂ | 4S-phenyl oxazolyl; 6-tert-butyl phenol | 295.38 |
| Phenol, 2-[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl) | 423771-18-0 | C₂₅H₂₅NO₂ | 4R,5S-diphenyl oxazolyl; 6-tert-butyl phenol | 371.47 |
| Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-methyl-6-(1-methylethyl)phenyl]- | 501085-05-8 | C₁₅H₁₉NO | 4,4-dimethyl oxazolyl; 2-isopropylphenyl | 231.16 (exact mass) |
- Steric and Electronic Effects : The target compound’s single phenyl group on the oxazolyl ring reduces steric hindrance compared to its diastereomer (CAS: 423771-18-0), which has a diphenyl substitution. This difference may influence solubility and reactivity in polymer matrices .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Compound (CAS) | Density (g/cm³) | Boiling Point (°C) | pKa | Predicted LogP |
|---|---|---|---|---|
| 365281-29-4 | ~1.10* | ~480–500* | ~10.5* | 4.8 |
| 423771-18-0 | 1.11 | 512.4 | 10.58 | 6.2 |
| 2,2′-Methylenebis[4,6-di-tert-butylphenol] (14362-12-0) | N/A | N/A | 12.0 | 8.1 |
*Estimated based on structural analogs.
- The tert-butyl group in the target compound enhances hydrophobicity (LogP ≈ 4.8) compared to non-alkylated phenols but less than bis-tert-butyl derivatives like 14362-12-0 (LogP ≈ 8.1) .
- The pKa (~10.5) aligns with typical phenolic antioxidants, enabling radical scavenging in both acidic and neutral environments .
Commercial and Research Relevance
- Thermal Stability : The tert-butyl group improves thermal resistance compared to methyl-substituted analogs (e.g., 501085-05-8), making it suitable for high-temperature processing .
Biological Activity
The compound 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol , also known by its CAS number 365281-29-4, is a phenolic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.
- Molecular Formula : C19H21NO2
- Molecular Weight : 295.38 g/mol
- Purity : 97%
- IUPAC Name : (S)-2-(tert-butyl)-6-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol
Antifungal Activity
Recent studies have indicated that derivatives of 4,5-dihydrooxazole, including the target compound, exhibit significant antifungal properties. In particular, a series of related compounds demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 2 μg/mL, showcasing their potency against fungal infections .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC against Candida albicans | MIC against Cryptococcus neoformans | MIC against Aspergillus fumigatus |
|---|---|---|---|
| A30 | 0.03 μg/mL | 0.25 μg/mL | 0.5 μg/mL |
| A31 | 0.1 μg/mL | 0.5 μg/mL | 1 μg/mL |
| A33 | 0.5 μg/mL | 1 μg/mL | 2 μg/mL |
The antifungal mechanism appears to involve the disruption of fungal cell wall synthesis and function, potentially through the inhibition of key enzymes involved in ergosterol biosynthesis . This mode of action is similar to that of established antifungal agents, which target the integrity of fungal membranes.
Pharmacokinetics
In pharmacokinetic studies conducted on rats, compound A31 exhibited favorable absorption and metabolic stability. The half-life in human liver microsomes was approximately 80.5 minutes, indicating a promising profile for further development as an antifungal agent . Importantly, A31 showed minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower potential for drug-drug interactions.
Study on Antifungal Efficacy
A study published in early 2022 focused on the efficacy of various oxazole derivatives in treating systemic fungal infections. Among the tested compounds, those structurally related to 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol displayed significant activity against resistant strains of Candida species. The study concluded that these compounds could serve as viable alternatives to traditional antifungals .
In Vivo Studies
Further investigations into the in vivo effects of the compound revealed promising results in animal models of fungal infection. The administration of compound A31 resulted in reduced fungal load and improved survival rates compared to control groups treated with placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
